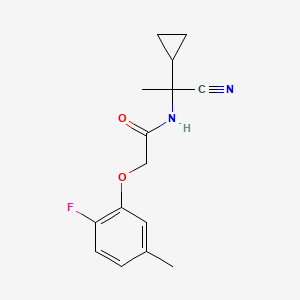

N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-10-3-6-12(16)13(7-10)20-8-14(19)18-15(2,9-17)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDIETXTEZOKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C13H14FNO2

- Molecular Weight : 235.26 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Modulation : The compound may also act as a modulator of the androgen receptor (AR), impacting pathways related to hormone signaling. In vitro studies have shown varying degrees of anti-androgenic activity, suggesting potential applications in conditions influenced by androgen levels.

Biological Activity Data

Study 1: Enantioselective Metabolism

A study explored the enantioselective metabolism of similar compounds in rat hepatocytes, revealing significant differences in metabolic rates between enantiomers. This research provides insights into the potential for differential biological effects based on stereochemistry, which may also apply to this compound.

Study 2: Toxicogenomic Responses

Research into the toxicogenomic responses of triazole fungicides has indicated that compounds with structural similarities may influence gene expression related to xenobiotic metabolism. This suggests that this compound could similarly affect CYP gene expression and other metabolic pathways, warranting further investigation into its safety profile and environmental impact .

Comparison with Similar Compounds

Key Comparison :

The single fluoro substituent in the target (vs. di-fluoro in Compound 47) might lower electronegativity, impacting interactions with bacterial enzymes.

Peptide-like Acetamide Derivatives

describes acetamides with peptide-like backbones, such as:

- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Compound g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide .

These compounds, with chiral hydroxy/amino groups and extended alkyl chains, are likely designed for enzyme inhibition (e.g., proteases) or antiviral activity.

Key Comparison :

The target lacks the peptide-like flexibility of Compounds e–h, which may limit its utility in targeting large enzymatic pockets. However, its cyclopropyl group could enhance metabolic stability compared to the hydrolytically labile amides in peptidomimetics.

Fluorinated Acetamides and Electronic Effects

Fluorine substitution is a critical modulator of bioactivity. For example:

Key Comparison :

The target’s single fluorine may optimize a balance between lipophilicity and polarity, avoiding the metabolic liabilities associated with polyhalogenation (e.g., in Compound 1t).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling a cyano-cyclopropyl amine intermediate with a fluorophenoxy acetamide precursor under reflux in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance amide bond formation. Temperature control is critical to avoid decomposition of the cyano or fluoro groups .

- Key Parameters :

| Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Amide coupling | DMF | 70 | DCC | 65–75 |

| Cyclopropane functionalization | THF | 50 | None | 80–85 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FTIR to confirm the presence of the cyano group (~2200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹). NMR (¹H and ¹³C) can resolve the cyclopropane protons (δ 0.5–1.5 ppm) and fluorophenyl signals. HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) ensures purity (>95%) and verifies molecular weight .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. The fluoro and cyano groups are prone to hydrolysis at extreme pH, requiring formulation in neutral buffers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Assay Validation : Confirm assay reproducibility using standardized protocols (e.g., ATP concentration, incubation time).

- Structural Analog Analysis : Compare with structurally similar compounds (e.g., ’s N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide) to identify substituent-dependent activity trends.

- Molecular Dynamics Simulations : Model binding interactions with target kinases to explain potency variations due to conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Modification Sites :

Cyclopropane : Replace with bicyclic systems to enhance metabolic stability.

Fluorophenoxy Group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability.

- In Silico Screening : Use QSAR models to predict logP and solubility. Validate with in vitro Caco-2 permeability and microsomal stability assays .

Q. What experimental approaches can elucidate the compound’s mechanism of action when initial target identification yields ambiguous results?

- Methodological Answer :

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins.

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify resistance-conferring genes.

- Metabolomics : Profile cellular metabolites post-treatment to map affected pathways (e.g., oxidative stress via glutathione depletion) .

Data-Driven Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Methodological Answer :

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) using databases like CCLE.

- Primary Cell Validation : Test in ≥3 donor-derived primary cell batches to rule out donor-specific effects.

- Off-Target Analysis : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

Q. What computational tools are recommended for predicting metabolic pathways and potential toxic metabolites?

- Methodological Answer :

- Software : Use GLORYx for phase I metabolism prediction and Meteor Nexus for phase II.

- Critical Metabolites : Monitor for cyanide release from the cyano group via LC-MS/MS. Validate in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.